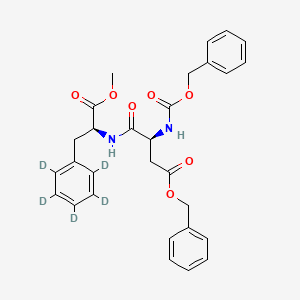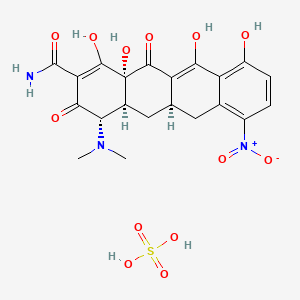
Eperisone-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eperisone-d10 Hydrochloride is a deuterium-labeled derivative of Eperisone Hydrochloride. Eperisone Hydrochloride is an antispasmodic agent used for the treatment of diseases characterized by muscle stiffness and pain. It works by relaxing both skeletal muscles and vascular smooth muscles, demonstrating various effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eperisone-d10 Hydrochloride involves the incorporation of deuterium into the Eperisone Hydrochloride molecule. Deuterium, a stable isotope of hydrogen, is introduced to enhance the pharmacokinetic and metabolic profiles of the drug . The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of stable isotope labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Eperisone-d10 Hydrochloride, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Eperisone-d10 Hydrochloride is primarily used in scientific research as a stable isotope-labeled compound. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Eperisone Hydrochloride in the body.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development and validation of analytical methods for Eperisone Hydrochloride.
Wirkmechanismus
Eperisone-d10 Hydrochloride exerts its effects by acting as a centrally acting muscle relaxant. It decreases muscle spindle sensitivity through the inhibition of spontaneous discharge of gamma-motor neurons. Additionally, it exhibits vasodilatory action through antagonism of calcium influx . These actions result in the relaxation of skeletal and vascular smooth muscles, reduction of myotonia, and improvement of circulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolperisone Hydrochloride: Another muscle relaxant with similar antispasmodic properties.
Tizanidine Hydrochloride: A centrally acting muscle relaxant used for spasticity.
Baclofen: A muscle relaxant that acts on the central nervous system.
Uniqueness
Eperisone-d10 Hydrochloride is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool in pharmacokinetic studies and drug development .
Eigenschaften
CAS-Nummer |
1246819-46-4 |
|---|---|
Molekularformel |
C17H26ClNO |
Molekulargewicht |
305.912 |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI-Schlüssel |
GTAXGNCCEYZRII-WGXYFZCDSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
Synonyme |
1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; 4’-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride; E 0646-d10; EMPP-d10; Mional-d10; Myonal-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
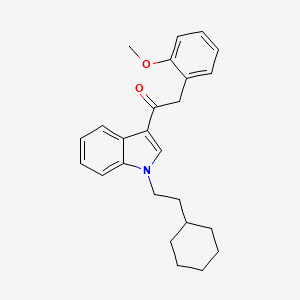
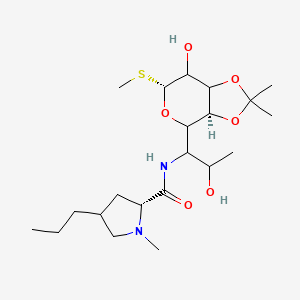
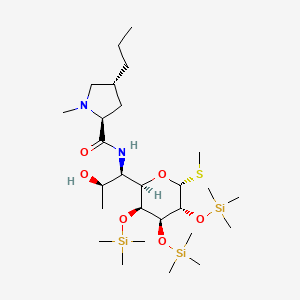
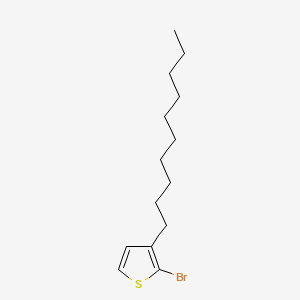
![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
